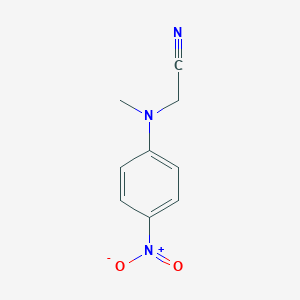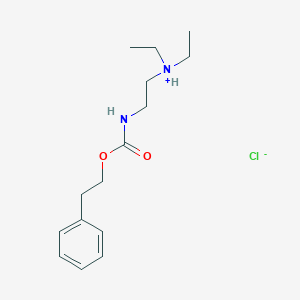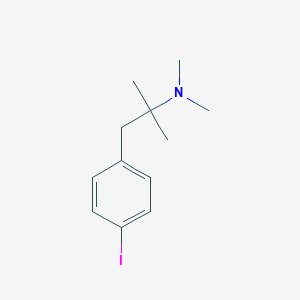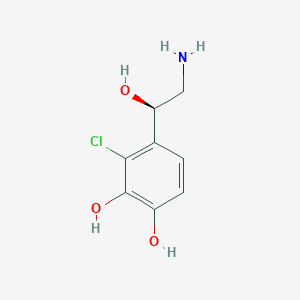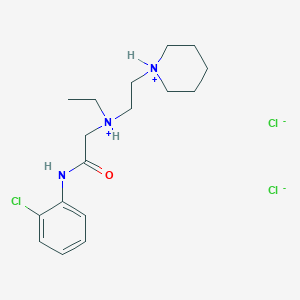
Methoxymecambridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methoxymecambridine (MMC) is a natural product isolated from the plant Glaucium flavum. It has been found to have various pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. MMC has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
科学的研究の応用
Methoxymecambridine has been studied for its potential use in treating various diseases and disorders. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. Methoxymecambridine has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective effects and may help to prevent the degeneration of neurons in these diseases.
作用機序
The exact mechanism of action of Methoxymecambridine is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. Methoxymecambridine has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of AChE, Methoxymecambridine may help to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
Methoxymecambridine has been found to have various biochemical and physiological effects in the body. It has been found to have anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 activity. Methoxymecambridine has also been found to have antitumor effects, and may help to inhibit the growth and proliferation of cancer cells. In addition, Methoxymecambridine has been found to have neuroprotective effects, and may help to prevent the degeneration of neurons in neurological disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using Methoxymecambridine in lab experiments is that it is a natural product, which may make it a safer alternative to synthetic drugs. Methoxymecambridine has also been found to have a wide range of pharmacological activities, which may make it a useful tool for studying various diseases and disorders. However, one limitation of using Methoxymecambridine in lab experiments is that it is a complex compound that may be difficult to synthesize and purify. In addition, the exact mechanism of action of Methoxymecambridine is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Methoxymecambridine. One area of research is the development of more efficient synthesis and purification methods for Methoxymecambridine. This could help to make Methoxymecambridine more readily available for research and potential therapeutic use. Another area of research is the investigation of the mechanism of action of Methoxymecambridine. A better understanding of how Methoxymecambridine works in the body could help to identify new therapeutic targets for the treatment of various diseases and disorders. Finally, further studies are needed to investigate the potential use of Methoxymecambridine in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成法
Methoxymecambridine can be synthesized from the plant Glaucium flavum using a combination of solvent extraction and chromatographic separation techniques. The plant is first dried and ground into a powder, which is then extracted with a suitable solvent such as methanol or ethanol. The crude extract is then subjected to chromatographic separation using techniques such as column chromatography or high-performance liquid chromatography (HPLC). The Methoxymecambridine compound is then isolated and purified using further chromatographic separation techniques.
特性
CAS番号 |
104683-31-0 |
|---|---|
製品名 |
Methoxymecambridine |
分子式 |
C23H27NO7 |
分子量 |
429.5 g/mol |
IUPAC名 |
(3,9,17,18-tetramethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2(10),3,8,15,17,19-hexaen-19-yl)methanol |
InChI |
InChI=1S/C23H27NO7/c1-26-17-7-12-9-24-6-5-13-18(16(24)8-14(12)15(10-25)19(17)27-2)21(29-4)23-22(20(13)28-3)30-11-31-23/h7,16,25H,5-6,8-11H2,1-4H3 |
InChIキー |
GDGPIMLRHZVRSD-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2CC3C4=C(CCN3CC2=C1)C(=C5C(=C4OC)OCO5)OC)CO)OC |
正規SMILES |
COC1=C(C(=C2CC3C4=C(CCN3CC2=C1)C(=C5C(=C4OC)OCO5)OC)CO)OC |
同義語 |
methoxymecambridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



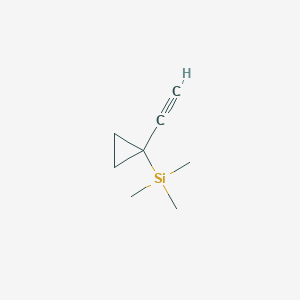
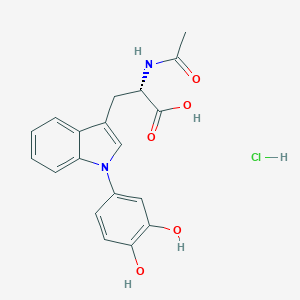
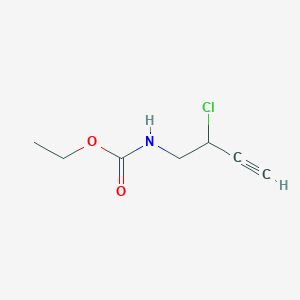
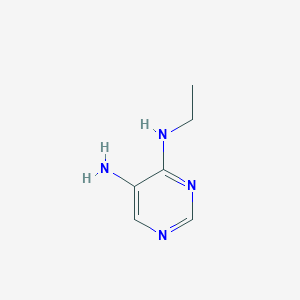

![8-Aminothiazolo[4,5-f]quinolin-7(6H)-one](/img/structure/B11763.png)
